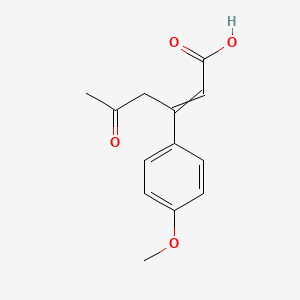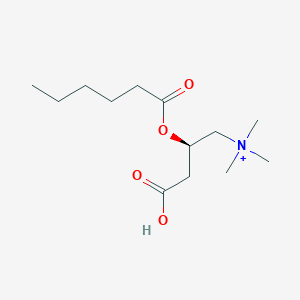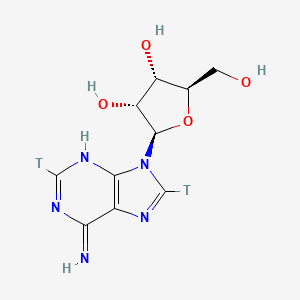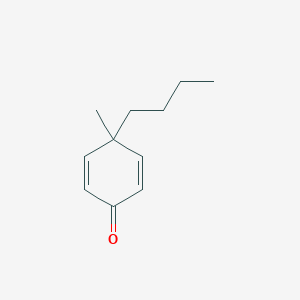![molecular formula C18H14N4O2 B14471205 1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) CAS No. 65182-17-4](/img/structure/B14471205.png)
1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) typically involves the condensation of ortho-diamines with 1,2-diketones. The parent substance, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is evaluated against cell lines via the Sulforhodamine B colorimetric assay . The compound may interact with cellular proteins and enzymes, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its use in dyes, pharmaceuticals, and antibiotics.
Echinomycin: A naturally occurring antibiotic used in treating cancer patients.
Uniqueness
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications
Propiedades
Número CAS |
65182-17-4 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-(5-acetylquinoxalino[2,3-b]quinoxalin-12-yl)ethanone |
InChI |
InChI=1S/C18H14N4O2/c1-11(23)21-15-9-5-6-10-16(15)22(12(2)24)18-17(21)19-13-7-3-4-8-14(13)20-18/h3-10H,1-2H3 |
Clave InChI |
OIBAZFKGVYYZEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2N(C3=NC4=CC=CC=C4N=C31)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)



![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)

